

1-Benzylazetidin-3-ol: A Technical Guide to its Biological Profile

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Compound of Interest

Compound Name: 1-Benzylazetidin-3-ol

Cat. No.: B1275582

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Abstract

1-Benzylazetidin-3-ol is a heterocyclic compound belonging to the azetidine class of small molecules. While extensively documented as a versatile synthetic intermediate in the preparation of various biologically active compounds and approved drugs, its intrinsic biological activity remains an area of limited direct investigation. This technical guide provides a comprehensive overview of the known synthetic routes to **1-benzylazetidin-3-ol**, and explores the potential biological activities of its core azetidin-3-ol scaffold based on data from structurally related derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Azetidine-containing compounds have been successfully developed into drugs for a range of therapeutic areas, including oncology and cardiovascular disease. **1-Benzylazetidin-3-ol**, specifically, is a key building block in the synthesis of more complex molecules, such as the Janus kinase (JAK) inhibitor Baricitinib. Understanding the potential biological activities of this core structure is crucial for the rational design of novel therapeutics.

Synthesis of 1-Benzylazetidin-3-ol

The synthesis of **1-benzylazetidin-3-ol** is well-established in the chemical literature. The most common and efficient methods are summarized below.

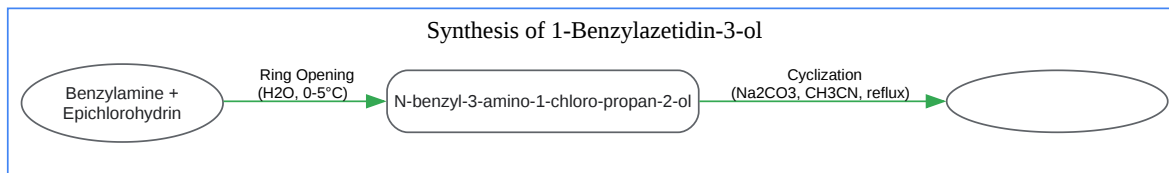
Table 1: Synthetic Routes to 1-Benzylazetidin-3-ol

Route	Starting Materials	Key Steps	Reagents and Conditions	Reference
1	Benzylamine, Epichlorohydrin	Ring opening of epoxide, Intramolecular cyclization	1. Water, 0-5°C; 2. Acetonitrile, Na ₂ CO ₃ , reflux	[1]
2	N-benzyl-3-amino-1-chloro-propan-2-ol	Intramolecular cyclization	Triethylamine, optional phase transfer catalyst, 50-150°C	[2]

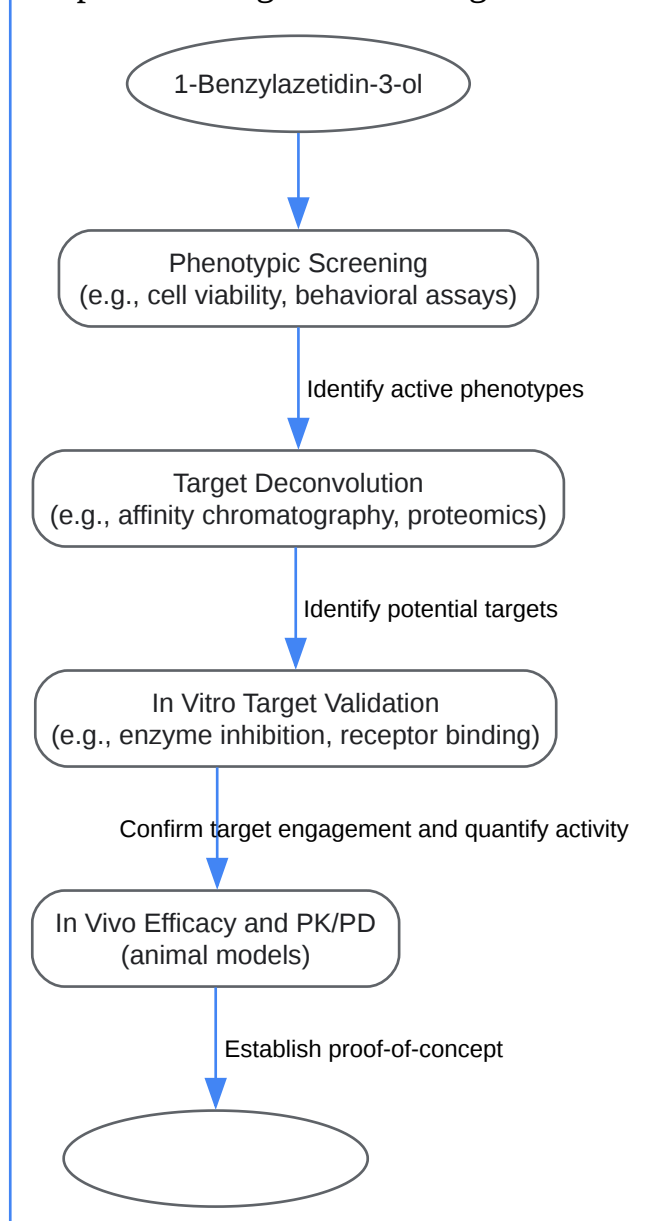
Experimental Protocols

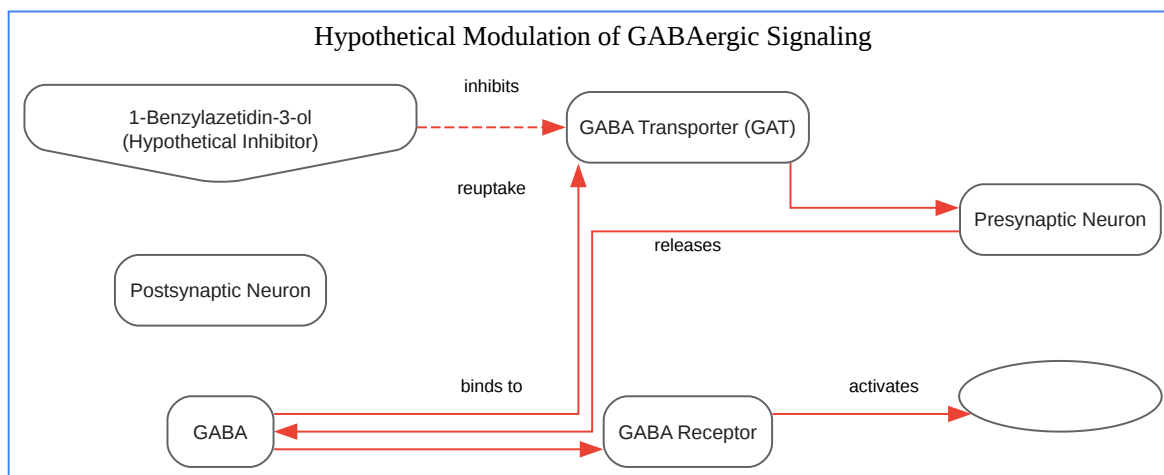
Route 1: From Benzylamine and Epichlorohydrin[1]

- Step 1: Epoxide Ring Opening. To a solution of benzylamine in water at 0-5°C, slowly add epichlorohydrin. Stir the reaction mixture at this temperature for 16 hours.
- Step 2: Isolation of Intermediate. Isolate the crude product by filtration, wash with water, and dry under vacuum.
- Step 3: Intramolecular Cyclization. Dissolve the dried intermediate in acetonitrile and add sodium carbonate in portions. Heat the mixture to reflux (80-90°C) and stir for 16 hours.
- Step 4: Work-up and Purification. After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure to obtain **1-benzylazetidin-3-ol**. Further purification can be achieved by column chromatography.



Proposed Biological Screening Workflow





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